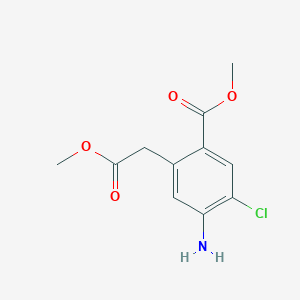
5-Methylsulfanylfuran-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylsulfanylfuran-2-carboxylic acid ethyl ester is an organic compound belonging to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a methylsulfanyl group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylsulfanylfuran-2-carboxylic acid ethyl ester typically involves the esterification of 5-Methylsulfanylfuran-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
5-Methylsulfanylfuran-2-carboxylic acid ethyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 5-Methylsulfanylfuran-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions and reactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: Another furan derivative with a carboxylic acid group.
3-Furoic acid: Similar to 2-Furoic acid but with the carboxylic acid group in a different position.
5-Methyl-2-furoic acid: Similar structure but without the ethyl ester group.
2-Furylacetic acid: Contains a furan ring with an acetic acid group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups on the furan ring.
Uniqueness
5-Methylsulfanylfuran-2-carboxylic acid ethyl ester is unique due to the presence of both a methylsulfanyl group and an ethyl ester group on the furan ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H10O3S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
ethyl 5-methylsulfanylfuran-2-carboxylate |
InChI |
InChI=1S/C8H10O3S/c1-3-10-8(9)6-4-5-7(11-6)12-2/h4-5H,3H2,1-2H3 |
InChI Key |
LIQULMVFIZVBMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)SC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Benzyl-5-(2-aminoethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8309330.png)
![6-[(3,7-Dimethylnona-2,6-dien-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B8309346.png)

![Ethyl 2-[(2,4-dimethoxyphenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B8309377.png)

![1-[5-(3-Chlorophenyl)-[1,2,4]oxadiazol-3-yl]ethyl methanesulfonate](/img/structure/B8309384.png)


![6-chloro-N-[1-(hydroxymethyl)cyclohexyl]nicotinamide](/img/structure/B8309403.png)

![1-Amino-4-azatricyclo[6.1.0.02,6]nonane](/img/structure/B8309412.png)

![2-{3-[(Tert-butylsulfinyl)amino]oxetan-3-yl}butanoic acid](/img/structure/B8309426.png)

